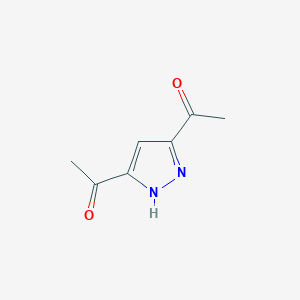

3,5-Diacetylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetyl-1H-pyrazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKSXYXCIYYSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466053 | |

| Record name | 1H-Pyrazole, 3,5-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-70-1 | |

| Record name | 1H-Pyrazole, 3,5-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Diacetylpyrazole and Its Derivatives

Direct Synthesis Strategies from Pyrazole (B372694) Precursors

Direct synthetic routes to 3,5-diacetylpyrazole often commence with appropriately substituted pyrazole precursors, offering a straightforward approach to this key intermediate.

Utilization of Pyrazole-3,5-dicarboxylic Acid Derivatives

A prominent direct synthesis involves the use of pyrazole-3,5-dicarboxylic acid and its derivatives. researchgate.net One effective method starts with the monopotassium salt of pyrazole-3,5-dicarboxylic acid. thieme-connect.com Treatment of this salt with methyllithium (B1224462) (MeLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) followed by stirring at room temperature for an extended period affords 3,5-diacetyl-1H-pyrazole in good yield. thieme-connect.com This transformation highlights the utility of organometallic reagents in functionalizing the pyrazole ring.

Another approach begins with the readily available 3,5-dimethylpyrazole (B48361), which is oxidized using potassium permanganate (B83412) (KMnO4) to produce pyrazole-3,5-dicarboxylic acid. researchgate.netchemicalbook.com This diacid can then be esterified to the corresponding diester. researchgate.net The diester, in turn, can be subjected to further reactions to yield the target diacetyl compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Monopotassium salt of pyrazole-3,5-dicarboxylic acid | MeLi, THF, -78 °C to r.t., 2 d | 3,5-Diacetyl-1H-pyrazole | 60% | thieme-connect.com |

Multi-step Procedures from Substituted Pyrazoles

Multi-step procedures offer a versatile platform for synthesizing a variety of substituted 3,5-diacylpyrazoles. For instance, a four-step synthesis has been developed to introduce a phenyl group at the C4 position of the pyrazole ring, starting from methyl diazoacetate. thieme-connect.com This method involves a dipolar cycloaddition of diazoglycine methyl ester with the methyl ester of cinnamic acid to form a pyrazoline intermediate. thieme-connect.com Subsequent oxidation and further transformations lead to the desired 4-substituted pyrazole-3,5-dicarbaldehyde, which can be a precursor to diacetyl derivatives. thieme-connect.com

Indirect Synthetic Pathways

Indirect routes to 3,5-diacetylpyrazoles and their analogs often involve the construction of the pyrazole ring from acyclic precursors. These methods provide access to a broad range of derivatives with diverse substitution patterns.

Cycloaddition Reactions in 3,5-Diacylpyrazole Formation

Cycloaddition reactions are a powerful tool in heterocyclic synthesis. openstax.org Specifically, 1,3-dipolar cycloadditions are instrumental in forming the pyrazole ring. nih.gov One such strategy involves the reaction of tosylhydrazones with α,β-unsaturated carbonyl compounds. mdpi.com This method, which can be performed under microwave irradiation and solvent-free conditions, provides a rapid and efficient route to 3,5-disubstituted-1H-pyrazoles. mdpi.com Another efficient one-pot, three-component procedure involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by a cycloaddition with terminal alkynes to furnish 3,5-disubstituted 1H-pyrazoles in good yields. organic-chemistry.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another important method for the regiospecific synthesis of substituted triazoles, and similar principles can be applied to the synthesis of other heterocycles. chesci.com The versatility of cycloaddition reactions allows for the incorporation of various functional groups and substituents, leading to a diverse library of pyrazole derivatives. mdpi.comorganic-chemistry.org

Synthesis via Bis-Enaminones

Bis-enaminones are versatile precursors for the synthesis of various heterocyclic systems, including bis-pyrazoles. nih.govresearchgate.netarkat-usa.org The synthesis of bis-enaminones can be achieved by reacting diacetyl compounds, such as 2,6-diacetylpyridine, with dimethylformamide dimethylacetal (DMF-DMA). researchgate.netarkat-usa.org These bis-enaminones can then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield bis(pyrazole) derivatives. nih.gov This reaction is often carried out in ethanol (B145695) using a high-pressure Q-Tube, which can promote the reaction in a shorter time and with higher yields compared to conventional heating. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| Bis(enaminone) derived from 2,6-diacetylpyridine | Hydrazine monohydrate, ethanol, Q-Tube | Bis(pyrazole) derivative | nih.gov |

Derivatization from β-Diketones and Hydrazine Derivatives

The condensation of β-diketones with hydrazine and its derivatives is a classic and widely used method for the synthesis of pyrazoles, first reported by Knorr in 1883. nih.govdergipark.org.tr This approach is particularly effective for preparing 3,5-disubstituted pyrazoles. dergipark.org.tr The reaction of a 1,3-diketone with hydrazine typically proceeds at room temperature, sometimes with a catalytic amount of acid, and can even be performed without a solvent. dergipark.org.tr

Unsymmetrical 1,3-diketones can lead to a mixture of regioisomers. dergipark.org.tr However, the reaction conditions can often be tuned to favor the formation of a single product. researchgate.net This method's simplicity and the ready availability of a wide range of β-diketones and hydrazine derivatives make it a highly versatile and practical route to a vast array of pyrazole compounds. mdpi.comdergipark.org.tr The direct synthesis of 1,3-diketones from ketones and acid chlorides, followed by in-situ reaction with hydrazine, further enhances the efficiency of this pathway. mdpi.com

Regioselective and Stereoselective Synthetic Considerations

The synthesis of substituted pyrazoles, including derivatives of this compound, often contends with challenges of regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The control over the orientation of substituents on the pyrazole ring is crucial for tailoring the molecule's properties for specific applications.

Regioselectivity in pyrazole synthesis is fundamentally determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound. The most common approach, the Knorr pyrazole synthesis, can lead to a mixture of regioisomers if the electronic and steric environments of the two carbonyl groups are not sufficiently differentiated. jk-sci.com To address this, various strategies have been developed to achieve high regioselectivity. One method involves a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition, offering a high degree of regiocontrol. organic-chemistry.org

Another powerful approach for the regioselective synthesis of 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds with specifically designed dienophiles. For instance, the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals provides a cost-effective and efficient route to 3,5-disubstituted pyrazoles. thieme.de Similarly, the reaction of hydrazones with nitroolefins mediated by a strong base can exhibit exclusive regioselectivity. organic-chemistry.org

In the context of multicomponent reactions, a one-pot procedure for preparing highly functionalized phenylaminopyrazoles was developed using active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine. nih.gov The careful selection of reaction conditions proved essential for controlling the chemo- and regioselectivity of the outcome. nih.gov The table below summarizes various regioselective approaches pertinent to the synthesis of substituted pyrazoles.

| Method | Reactants | Key Features | Outcome | Reference |

| Knoevenagel/Cycloaddition | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | Tandem reaction, transition-metal-free oxidative aromatization. | Polyfunctional pyrazoles with high regioselectivity. | organic-chemistry.org |

| Dipolar Cycloaddition | N-Tosylhydrazones, Bromovinyl acetals | In situ generation of diazo compounds. | Regioselective access to 3,5-disubstituted pyrazoles. | thieme.de |

| Base-Mediated Cycloaddition | Hydrazones, Nitroolefins | Requires strong base (e.g., t-BuOK) and acid quench. | Reversed 1,3,4-regioselectivity. | organic-chemistry.org |

| One-Pot Condensation | Active methylene reagents, Phenylisothiocyanate, Hydrazines | Versatile and efficient for complex pyrazoles. | Control over regio-selectivity is condition-dependent. | nih.gov |

| Fragmentation-Recombination | 3-Acetyl-2,6-heptanedione, Methanesulfonyl azide | Involves retro-Michael reaction followed by intermolecular cycloaddition. | Forms 3,5-diacetyl-4,5-dihydropyrazole as an intermediate. | ucla.edu |

Stereoselectivity becomes a consideration primarily for derivatives of this compound, such as its dihydropyrazole precursors or when chiral centers are present on substituents. The formation of 3-acetyl-5-benzoyl-4,5-dihydro-1H-pyrazole from a retro-Michael/dipolar cycloaddition pathway resulted in two diastereomers, indicating that the stereochemical outcome is a critical aspect of such reactions. ucla.edu Although this compound itself is achiral, the stereoselective synthesis of its chiral derivatives often relies on general methodologies developed for other heterocyclic systems, such as employing chiral auxiliaries, catalysts, or starting materials from the chiral pool. nih.govnih.gov

Mechanistic Investigations of this compound Formation

The formation of the pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine is a cornerstone of heterocyclic chemistry, with the Knorr synthesis being the classical example. jk-sci.com The mechanism is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone or enamine intermediate. jk-sci.comrsc.org

Key Mechanistic Steps in Knorr Pyrazole Synthesis:

Initial Attack: A terminal nitrogen of the hydrazine attacks one of the carbonyls of the 1,3-dicarbonyl compound.

Dehydration: Loss of a water molecule leads to the formation of an imine (hydrazone).

Tautomerization: The hydrazone can tautomerize to a more reactive enamine intermediate. acs.org

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group.

Final Dehydration: Elimination of a second water molecule from the cyclic intermediate results in the aromatic pyrazole ring.

Alternative and more complex mechanisms have been proposed for specific reaction pathways. An unusual fragmentation-recombination mechanism was identified in the reaction of 3-acetyl-2,6-heptanedione with methanesulfonyl azide. ucla.edu Instead of a direct intramolecular reaction, the initially formed α-diazo ketone was proposed to fragment into a simpler α-diazomethyl ketone and methyl vinyl ketone. These fragments then undergo an intermolecular [3+2] dipolar cycloaddition to form a dihydropyrazole, which subsequently oxidizes to this compound. ucla.edu

Comprehensive Analysis of 3,5 Diacetylpyrazole Reactivity and Derivatization

Chemical Transformations of Acetyl Groups

The acetyl groups of 3,5-diacetylpyrazole are key to its versatile reactivity, allowing for a variety of chemical transformations. These reactions primarily involve the carbonyl functionality of the acetyl groups, making them susceptible to nucleophilic attack and condensation reactions.

Condensation Reactions with Aldehydes (e.g., Bis-Chalcone Formation)

The acetyl groups of this compound readily undergo Claisen-Schmidt condensation with aromatic aldehydes to form bis-chalcones. ijpsjournal.comnih.gov This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. niscair.res.inmdpi.com The base facilitates the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones.

The synthesis of bis-chalcones can also be achieved using acid catalysis. mdpi.commdpi.com For instance, the reaction of 1,3,5-triacetylbenzene (B188989) with vanillin (B372448) in the presence of concentrated sulfuric acid yields the corresponding trimer chalcone (B49325) derivative. mdpi.com The use of microwave irradiation and ultrasound has been shown to be an effective green chemistry approach for the synthesis of bis-chalcones, often leading to reduced reaction times and increased yields. mdpi.comnih.gov

The general reaction for the formation of bis-chalcones from this compound is depicted below:

Reactants: this compound, Aromatic aldehyde

Catalyst: Base (e.g., NaOH) or Acid (e.g., H₂SO₄)

Product: Bis-chalcone

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 1,4-diacetylbenzene | Benzaldehyde derivatives | 30% Sodium hydroxide | dimethyl1,4-diacetylbenzene chalcone | niscair.res.in |

| 1,3-diacetylbenzene | 4-hydroxy-3-methoxybenzaldehyde | c-H₂SO₄ | (E)-1-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | mdpi.com |

| Terephthalaldehyde | Aromatic ketones | KOH | Bis-chalcones | mdpi.com |

Reactivity with Nitrogen Nucleophiles (e.g., Hydrazine)

The acetyl groups of this compound are also reactive towards nitrogen nucleophiles, such as hydrazine (B178648). researchgate.netniscpr.res.in The reaction with hydrazine can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.net This transformation involves the initial formation of a hydrazone, followed by an intramolecular cyclization. The reaction of 3,4-diacetyl-5-methyl-N-arylpyrazoles with hydrazine hydrate (B1144303) has been reported to yield pyrazolo[3,4-d]pyridazine derivatives. researchgate.net

The general mechanism for the reaction of a carbonyl group with a primary amine, like hydrazine, involves nucleophilic addition to the carbonyl carbon, followed by a proton transfer and subsequent elimination of water to form an imine or, in this case, a hydrazone. libretexts.orglibretexts.orgyoutube.com

The reaction of 2'-hydroxychalcones with hydrazine hydrate can produce 3,5-diarylpyrazolines, which can then be dehydrogenated to form 3,5-diarylpyrazoles. niscpr.res.in The reaction of phenylmalononitrile with hydrazine hydrate has also been used to synthesize 3,5-diamino-4-phenylpyrazole. rsc.org

Modifications and Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring itself can be subjected to various modifications and substitutions, further expanding the chemical diversity of this compound derivatives.

C4 Functionalization Strategies (e.g., Halogenation, Cross-Coupling)

The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions, such as halogenation. pharmajournal.netencyclopedia.pubnih.gov Halogenation of pyrazoles can be achieved using N-halosuccinimides (NXS, where X = Br, Cl) in solvents like carbon tetrachloride or water, providing good yields of 4-halopyrazoles under mild conditions. researchgate.net This C4-halogenation is a crucial step for subsequent cross-coupling reactions. encyclopedia.pubnih.gov

Suzuki-Miyaura cross-coupling is a common method used for the C-functionalization of pyrazoles. nih.govmdpi.com This reaction typically involves the coupling of a C4-halogenated pyrazole with an organoboron reagent in the presence of a palladium catalyst. nih.gov The choice of catalyst and reaction conditions can influence the site-selectivity of the cross-coupling reaction. nih.gov

| Reaction Type | Reagents | Product | Reference |

| C4-Halogenation | N-halosuccinimides (NBS, NCS, NIS) | 4-Halopyrazoles | researchgate.netwhiterose.ac.uk |

| Suzuki-Miyaura Cross-Coupling | 4-Halopyrazole, Organoboron reagent, Palladium catalyst | C4-Aryl/Alkyl pyrazole | nih.govnih.gov |

N-Substitution Reactions

The nitrogen atoms of the pyrazole ring can undergo substitution reactions, typically nucleophilic substitution. encyclopedia.pubksu.edu.sasaskoer.ca The pyridine-like nitrogen atom is generally the site of nucleophilic substitution. nih.gov However, regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions. nih.gov The reaction of 3,5-dimethyl-1,4-dinitropyrazole with secondary amines has been shown to result in substitution at the N-nitro group. clockss.org

Application as Precursors for Advanced Organic Frameworks

This compound and its derivatives serve as valuable precursors for the synthesis of advanced organic frameworks, particularly metal-organic frameworks (MOFs). rsc.orgfrontiersin.orgsigmaaldrich.commdpi.comresearchgate.netrsc.org MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. oaepublish.comnih.govmdpi.comresearchgate.net The functional groups on the pyrazole ring, including the acetyl groups and any introduced substituents, can act as coordination sites for metal ions.

The use of pyrazole-based linkers, such as 4,4'-methylene-bis(3,5-dimethylpyrazole), has been reported in the synthesis of Hofmann-based MOFs. rsc.org These frameworks can exhibit interesting properties for applications such as gas separation. The tunability of the organic linker allows for the design of MOFs with specific pore sizes and chemical environments, making them suitable for various applications, including CO₂ capture. oaepublish.com

Synthesis of Macrocyclic and Multidentate Ligand Scaffolds

The two acetyl groups of this compound serve as ideal handles for constructing larger, more complex molecular frameworks such as multidentate ligands and macrocycles. The primary route to these structures involves the condensation reaction between the carbonyl groups of the pyrazole and primary amines to form Schiff bases (or imines).

When this compound is reacted with a diamine, a [2+2] condensation can, in principle, lead to the formation of a macrocyclic Schiff base. In this reaction, two molecules of the diacetylpyrazole would react with two molecules of a diamine, creating a large ring structure containing four imine linkages. These macrocyclic structures are of significant interest as they can encapsulate metal ions within their central cavity, forming stable complexes.

While specific examples of macrocyclization starting directly from this compound are not extensively documented in the reviewed literature, the underlying chemical principle is well-established for other dicarbonyl compounds. The resulting macrocycles are a class of multidentate ligands, capable of binding to a metal center through multiple donor atoms—in this case, the nitrogen atoms of the pyrazole ring and the newly formed imine groups. The properties of the resulting metal complexes can be tuned by varying the nature of the diamine used in the synthesis.

Even without macrocyclization, the reaction of this compound with monoamines or polyamines can yield a variety of acyclic (open-chain) multidentate ligands. For example, reaction with two equivalents of a monoamine produces a tridentate ligand, while reaction with a triamine like diethylenetriamine (B155796) could produce a pentadentate ligand. These ligands are crucial in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyridazines, Terpyrazoles)

The 1,2-dicarbonyl relationship of the acetyl groups in diacetylpyrazole derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. This is particularly evident in the formation of pyrazolo[3,4-d]pyridazines and terpyrazoles, where the pyrazole core is annulated with another heterocyclic ring.

Pyrazolo[3,4-d]pyridazines

The reaction of diacetylpyrazoles with hydrazine hydrate is a direct method for synthesizing the pyrazolo[3,4-d]pyridazine ring system. nih.govresearchgate.net In this reaction, the two nitrogen atoms of hydrazine react with the two carbonyl groups of the diacetylpyrazole, leading to a double condensation and the formation of the fused pyridazine (B1198779) ring. Research has demonstrated this transformation using 3,4-diacetyl-N-arylpyrazole derivatives, which upon refluxing with hydrazine hydrate in ethanol (B145695), yield the corresponding pyrazolo[3,4-d]pyridazine products. nih.govresearchgate.net The absence of the starting material's carbonyl signals in the IR spectrum and the appearance of new signals corresponding to the fused aromatic system in NMR spectra confirm the successful cyclization. researchgate.net

A related synthesis involves converting the diacetylpyrazole into a dioxime, which then undergoes an oxidative cyclization to form pyrazolo[3,4-d]pyridazine 5,6-dioxides. mathnet.ru This method has been applied to 3,4-diacetyl-5-methyl-1H-pyrazoles, highlighting the versatility of the diacetylpyrazole core in creating diverse fused systems. mathnet.ru

Terpyrazoles

Terpyrazoles, which are systems containing three pyrazole rings linked together, can also be synthesized from diacetylpyrazole precursors. The synthesis is typically a multi-step process. One reported method begins with the conversion of a 1-aryl-3,4-diacetyl-5-methylpyrazole into a bis-enaminone by reacting it with dimethylformamide-dimethylacetal (DMF-DMA). arkat-usa.org These highly reactive bis-enaminones are then treated with hydrazine hydrate. The hydrazine reacts with the enaminone functionalities to form two new pyrazole rings, resulting in a 3,3':4',3''-terpyrazole structure. arkat-usa.org

Another pathway to terpyrazole systems involves first converting the 3,4-diacetylpyrazole derivative into a bis(2-arylhydrazono-3-oxo-propanal) intermediate. ijpras.comresearchgate.net This is achieved by first reacting the diacetylpyrazole with ethyl formate (B1220265) and sodium methoxide, followed by coupling with an arenediazonium salt. ijpras.comresearchgate.net Subsequent refluxing of this intermediate with hydrazine hydrate in dioxane leads to the formation of the two outer pyrazole rings, yielding bis(arylazo)-terpyrazoles. ijpras.comresearchgate.net

The table below summarizes the synthesis of various fused heterocyclic systems starting from diacetylpyrazole derivatives.

| Starting Material | Reagent(s) | Product Type | Research Finding |

| 1-(4-Bromophenyl)-3,4-diacetyl-5-methyl-1H-pyrazole | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | Reaction in ethanol afforded the corresponding 2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine. nih.govresearchgate.net |

| 1-(4-Chlorophenyl)-3,4-diacetyl-5-methyl-1H-pyrazole | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | Cyclocondensation yielded 2-(4-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine. nih.govresearchgate.net |

| 3,4-Diacetyl-5-methyl-1H-pyrazole derivatives | 1. Hydroxylamine2. N₂O₄ | Pyrazolo[3,4-d]pyridazine 5,6-dioxide | Transformation into the corresponding dioximes followed by N₂O₄-mediated oxidative cyclization furnished the target fused systems. mathnet.ru |

| 1-Aryl-3,4-diacetyl-5-methylpyrazoles | 1. DMF-DMA2. Hydrazine hydrate | Terpyrazole | Reaction with DMF-DMA afforded bis-enaminones, which upon treatment with hydrazine hydrate yielded the respective 3,3':4',3''-terpyrazoles. arkat-usa.org |

| 3,4-Diacetyl-5-methyl-1-phenyl-1H-pyrazole | 1. Ethyl formate, NaOMe2. Arenediazonium chloride3. Hydrazine hydrate | Bis(arylazo)-terpyrazole | Condensation with hydrazine hydrate of the intermediate bis(2-arylhydrazono-3-oxo-propanal) yielded a series of bis(arylazo)-terpyrazole derivatives. ijpras.comresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide a definitive map of the proton and carbon framework of 3,5-diacetylpyrazole.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. It would feature distinct signals corresponding to the pyrazole (B372694) ring proton, the protons of the two acetyl groups, and the N-H proton of the pyrazole ring.

For comparison, the ¹H NMR spectrum of 3,5-dimethylpyrazole (B48361) shows a singlet for the two methyl groups at approximately δ 2.2 ppm and a singlet for the C4-H proton of the pyrazole ring at around δ 5.8 ppm. The N-H proton typically appears as a broad singlet at a higher chemical shift.

In the case of this compound, the electron-withdrawing nature of the acetyl groups would lead to a downfield shift of the pyrazole ring proton. The signal for the C4-H proton is therefore anticipated to appear at a chemical shift higher than 5.8 ppm. The methyl protons of the two equivalent acetyl groups would likely give rise to a sharp singlet, expected in the region of δ 2.5-2.7 ppm. The N-H proton signal is also expected to be present as a broad singlet, with its chemical shift being solvent-dependent.

| Proton | Expected Chemical Shift (δ) in ppm | Multiplicity |

| CH ₃-C=O | 2.5 - 2.7 | Singlet |

| C4-H (pyrazole ring) | > 5.8 | Singlet |

| N-H (pyrazole ring) | Variable (solvent dependent) | Broad Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the methyl carbons of the acetyl groups, and the carbons of the pyrazole ring.

The ¹³C NMR spectrum of 3,5-dimethylpyrazole displays a signal for the methyl carbons at approximately δ 13 ppm, a signal for the C4 carbon at around δ 105 ppm, and a signal for the C3 and C5 carbons at about δ 140 ppm.

For this compound, the carbonyl carbons of the acetyl groups are expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. The methyl carbons of the acetyl groups would likely appear in the region of δ 25-30 ppm. The electron-withdrawing effect of the acetyl groups would also influence the chemical shifts of the pyrazole ring carbons. The C3 and C5 carbons, being directly attached to the acetyl groups, would be expected to shift downfield compared to their positions in 3,5-dimethylpyrazole. The C4 carbon would also experience a shift, though likely to a lesser extent.

| Carbon | Expected Chemical Shift (δ) in ppm |

| C H₃-C=O | 25 - 30 |

| C 4 (pyrazole ring) | ~105-110 |

| C 3 & C 5 (pyrazole ring) | > 140 |

| C=O | 190 - 200 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. In an HMBC spectrum of this compound, correlations would be expected between the methyl protons of the acetyl groups and the carbonyl carbon, as well as the C3/C5 carbons of the pyrazole ring. Additionally, the C4-H proton should show correlations to the C3 and C5 carbons. These correlations would provide definitive evidence for the connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₈N₂O₂. The expected exact mass would be approximately 168.0586 g/mol . A high-resolution mass spectrum would confirm this elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 168 would be expected. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from an acetyl moiety, leading to a prominent peak at m/z 153. Subsequent loss of a carbonyl group (CO) could result in a fragment at m/z 125. Another characteristic fragmentation pathway would be the cleavage of the entire acetyl group (CH₃CO), resulting in a peak at m/z 125 and a fragment ion corresponding to the acetyl cation at m/z 43, which is often a base peak for acetyl-containing compounds.

| m/z | Possible Fragment |

| 168 | [M]⁺ |

| 153 | [M - CH₃]⁺ |

| 125 | [M - CH₃CO]⁺ or [M - CH₃ - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent features would be the N-H stretch of the pyrazole ring and the C=O stretch of the acetyl groups.

A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. The carbonyl (C=O) stretching vibration of the two acetyl groups is expected to give a strong, sharp absorption band in the range of 1680-1700 cm⁻¹. The presence of conjugation with the pyrazole ring might shift this band to a slightly lower wavenumber. Other significant absorptions would include C-H stretching vibrations of the methyl groups just below 3000 cm⁻¹, and C-N and C=C stretching vibrations of the pyrazole ring in the fingerprint region (below 1600 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Broad |

| C-H Stretch (sp³) | < 3000 | Medium |

| C=O Stretch | 1680 - 1700 | Strong |

| C=N, C=C Stretch | ~1500 - 1600 | Medium |

| C-N Stretch | ~1300 - 1400 | Medium |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound.

Raman Spectroscopy

The Raman spectrum of this compound would be characterized by contributions from the pyrazole ring's vibrations, including N-H, C-H, C=C, C-N, and N-N stretching and bending modes. Additionally, the acetyl groups will exhibit characteristic vibrations, most notably the strong C=O stretching band.

For comparison, the vibrational spectra of 3,5-dimethylpyrazole have been studied. nih.govresearchgate.net While the methyl groups in 3,5-dimethylpyrazole differ electronically and sterically from the acetyl groups in this compound, the underlying pyrazole ring vibrations provide a useful reference. In the solid state, 3,5-dimethylpyrazole is known to form cyclic hydrogen-bonded trimers, which significantly influences its vibrational spectra, particularly in the N-H stretching region. nih.gov Similar intermolecular interactions would be expected for this compound.

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| N-H stretch | 3200 - 3400 | Broadened due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | From the C4-H of the pyrazole ring. |

| C-H stretch (aliphatic) | 2900 - 3000 | From the methyl groups of the acetyl substituents. |

| C=O stretch | 1670 - 1710 | A strong, characteristic band for the acetyl carbonyls. |

| C=C and C=N ring stretch | 1400 - 1600 | Multiple bands corresponding to the pyrazole ring. |

| CH₃ bending | 1350 - 1450 | From the methyl groups. |

| C-C stretch | 1100 - 1300 | Stretching between the pyrazole ring and acetyl groups. |

| Ring breathing modes | 800 - 1000 | Characteristic of the pyrazole ring. |

Electronic Spectroscopy for Conjugation and Tautomerism Studies

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly those involving π-systems and non-bonding electrons. For this compound, the UV-Vis spectrum is expected to reveal absorptions corresponding to π→π* and n→π* transitions. The pyrazole ring constitutes a conjugated system, and the acetyl groups, with their carbonyl chromophores, extend this conjugation.

The specific absorption maxima (λmax) for this compound are not available in the surveyed literature. However, studies on other pyrazole derivatives provide insight into their typical electronic absorption properties. For instance, various 3,5-diaryl substituted 2-pyrazolines exhibit absorption bands broadly between 280 and 336 nm. nih.gov Another study on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed an absorption maximum at 301 nm in dichloromethane. physchemres.org

Tautomerism is a key feature of pyrazoles, and UV-Vis spectroscopy can be used to study the equilibrium between different tautomeric forms in solution, as the electronic environment and conjugation pathways differ between tautomers, leading to distinct absorption spectra. The presence of acetyl groups in this compound could also introduce the possibility of keto-enol tautomerism involving the acetyl side chains, further influencing the UV-Vis spectrum.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength Range (nm) | Chromophore |

| π→π | 200 - 300 | Pyrazole ring and acetyl C=C and C=O bonds. |

| n→π | 300 - 350 | Carbonyl oxygen and pyrazole nitrogen lone pairs. |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many pyrazole derivatives are known to be fluorescent, the specific fluorescence properties of this compound have not been reported. The fluorescence of pyrazole-containing compounds is often linked to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

For example, a study on 3,5-diaryl substituted 2-pyrazolines reported fluorescence emission bands in the range of 300 to 370 nm upon excitation at 290 nm. nih.gov The fluorescence of this compound would be influenced by the nature of its excited states and the pathways available for non-radiative decay. The acetyl groups, being electron-withdrawing, would modulate the emission properties compared to pyrazoles with other substituents.

Table 3: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Notes |

| Excitation Wavelength (λex) | ~280 - 340 nm | Likely to be in the region of the main UV absorption bands. |

| Emission Wavelength (λem) | ~350 - 450 nm | Emission is expected at a longer wavelength than excitation. |

| Quantum Yield (ΦF) | Variable | Highly dependent on solvent and molecular environment. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.czyoutube.com Although a crystal structure for this compound has not been published, the molecular conformation and supramolecular interactions can be inferred from the structures of related pyrazole derivatives. nih.govnih.gov

In the crystal structures of other substituted pyrazoles, the pyrazole ring is indeed found to be planar. The orientation of substituents is often influenced by packing forces and intermolecular interactions within the crystal lattice. For this compound, it is likely that the acetyl groups would be oriented to minimize steric hindrance while allowing for favorable intermolecular interactions, such as hydrogen bonding.

Table 4: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value | Notes |

| Pyrazole Ring Geometry | Planar | Consistent with aromaticity. |

| C-C(acetyl) Bond Length | ~1.48 - 1.52 Å | Typical for a single bond between an sp² and an sp³ carbon. |

| C=O Bond Length | ~1.20 - 1.24 Å | Characteristic of a carbonyl double bond. |

| Torsion Angle (Ring-C-C=O) | Variable | Dependent on crystal packing and intermolecular forces. |

The 1H-pyrazole moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). nih.gov This dual functionality allows pyrazoles to form a variety of hydrogen-bonded supramolecular structures, such as dimers, trimers, chains (catemers), and more complex networks. nih.govnih.gov

In the case of this compound, the carbonyl oxygen atoms of the acetyl groups provide additional hydrogen bond acceptor sites. Therefore, in the solid state, it is highly probable that the molecules will be linked by intermolecular N-H···O=C hydrogen bonds. These interactions would likely be a dominant feature of the crystal packing, leading to the formation of well-defined supramolecular motifs. The specific nature of these motifs (e.g., chains, sheets, or three-dimensional networks) would depend on the interplay between the different possible hydrogen bonding interactions and other packing considerations.

Table 5: Predicted Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Predicted Distance (Å) |

| N-H (pyrazole) | O=C (acetyl) | Intermolecular Hydrogen Bond | D-A distance: ~2.8 - 3.2 |

Investigation of Intermolecular Interactions

A thorough investigation of the intermolecular interactions in crystalline this compound would typically be conducted using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of molecules in the crystal lattice, revealing the types and geometries of non-covalent interactions that stabilize the solid-state structure.

Specific crystallographic data and a detailed analysis of the intermolecular forces for this compound are not available in the current literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₇H₈N₂O₂, the theoretical elemental composition would be calculated and compared against experimental values obtained from combustion analysis.

This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, to confirm the compound's purity and elemental composition.

**Table 1: Theoretical Elemental Composition of this compound (C₇H₈N₂O₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 55.26 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.30 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.42 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.02 |

| Total | | | | 152.15 | 100.00 |

A search of scientific databases did not yield specific experimental elemental analysis results for a synthesized sample of this compound.

Spectroscopic Studies of Tautomerism in Pyrazole Systems

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, such as this compound, can exist as two distinct annular tautomers. The position of the N-H proton can shift between the two nitrogen atoms of the pyrazole ring, leading to a tautomeric equilibrium. The study of this phenomenon is crucial for understanding the compound's reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomerism in solution. fu-berlin.debohrium.com By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can identify the signals corresponding to each tautomer. The nature of the substituents on the pyrazole ring significantly influences which tautomer is more stable. nih.gov Factors such as the solvent, temperature, and concentration can also affect the position of the tautomeric equilibrium. fu-berlin.de In some cases, the proton exchange between the nitrogen atoms is rapid on the NMR timescale, resulting in averaged signals. Low-temperature NMR studies are often required to slow this exchange and observe the individual tautomers. fu-berlin.de

For this compound, the electron-withdrawing nature of the acetyl groups would play a significant role in the electronic distribution of the pyrazole ring and thus the tautomeric preference. However, without experimental NMR data, the specific equilibrium constant and the dominant tautomer in various solvents remain undetermined.

Specific spectroscopic studies detailing the tautomeric equilibrium of this compound have not been reported in the reviewed literature.

Coordination Chemistry and Ligand Properties of 3,5 Diacetylpyrazole Derivatives

Design and Synthesis of 3,5-Diacetylpyrazole-Based Ligands

The synthesis of this compound-based ligands typically begins with the base-catalyzed condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. A common precursor is 2,4-pentanedione, which can be readily modified to introduce various substituents at the 3- and 5-positions of the resulting pyrazole (B372694) ring. olemiss.edu For instance, the reaction of an appropriately substituted β-diketone with hydrazine hydrate (B1144303) yields the corresponding 3,5-disubstituted pyrazole. olemiss.edu

Further functionalization of the pyrazole core is a key strategy in ligand design. The acetyl groups at the 3 and 5 positions are particularly amenable to modification, allowing for the introduction of a wide array of functional groups. These modifications can be tailored to influence the electronic and steric properties of the ligand, thereby fine-tuning the coordination environment around a metal center. olemiss.edu For example, condensation reactions with amines or hydrazides can extend the ligand framework, creating multidentate chelating agents. mdpi.com

A notable class of ligands derived from pyrazoles are the tris(pyrazolyl)borate (Tp) or "scorpionate" ligands, and tris(pyrazolyl)methane (Tpm) ligands. olemiss.edu The synthesis of these tripodal ligands often involves the reaction of a 3,5-disubstituted pyrazole with potassium borohydride (B1222165) or a suitable methane (B114726) precursor. olemiss.edu These ligands are highly valued for their ability to form stable, well-defined complexes with a variety of transition metals. olemiss.edu

| Ligand Type | General Synthetic Approach | Key Features | Reference |

| 3,5-Disubstituted Pyrazoles | Condensation of β-diketones with hydrazine | Versatile platform for further functionalization | olemiss.edu |

| Schiff Base Derivatives | Condensation of this compound with amines/hydrazides | Extended, multidentate ligand systems | mdpi.comsciensage.info |

| Tris(pyrazolyl)borate (Tp) | Reaction of pyrazole with potassium borohydride | Tripodal, "scorpionate" coordination | olemiss.edu |

| Tris(pyrazolyl)methane (Tpm) | Reaction of pyrazole with a methane precursor | Tripodal ligand with a central methane linker | olemiss.edu |

Formation and Characterization of Transition Metal Complexes

The formation of transition metal complexes with this compound-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. olemiss.edusciensage.info The choice of metal precursor, such as metal chlorides, acetates, or nitrates, and the reaction conditions, including temperature and stoichiometry, can influence the final structure and composition of the complex. olemiss.edusciensage.info The resulting complexes are often colored solids that can be isolated by filtration and purified by recrystallization. sciensage.info

Coordination Modes and Geometries

Ligands derived from this compound can exhibit a variety of coordination modes, acting as monodentate, bidentate, or polydentate chelating agents. The specific coordination mode depends on the ligand's design and the nature of the metal ion. For instance, simple 3,5-disubstituted pyrazoles can coordinate to a metal center through one of the pyrazole nitrogen atoms. dnu.dp.ua More complex ligands, such as those incorporating additional donor atoms, can form chelate rings with the metal, leading to enhanced stability. nih.gov

The coordination geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands. Common geometries observed include square planar, tetrahedral, and octahedral. sciensage.infoscirp.org For example, complexes with a 2:1 ligand-to-metal ratio can adopt square planar or octahedral geometries, where the ligand acts as a bidentate donor. sciensage.info In the case of tripodal ligands like Tp or Tpm, the three pyrazole rings coordinate to the metal center in a facial manner, often resulting in a pseudo-octahedral geometry. olemiss.edu

Spectroscopic Signatures of Metal Complex Formation

Several spectroscopic techniques are instrumental in characterizing the formation and structure of transition metal complexes with this compound derivatives.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide strong evidence of complex formation. A notable shift in the ν(C=N) stretching frequency of the pyrazole ring or the ν(C=O) of the acetyl groups can indicate their involvement in coordination. sciensage.info For Tp ligands, the B-H stretching frequency is a characteristic signature. olemiss.edu

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and charge transfer bands. These spectra are highly sensitive to the coordination environment and geometry of the metal center. sciensage.infoscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes can present challenges, NMR spectroscopy of diamagnetic complexes provides detailed structural information in solution. Shifts in the proton (¹H) and carbon (¹³C) NMR signals of the ligand upon complexation can elucidate the binding sites. mdpi.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF are used to determine the molecular weight of the complexes and confirm their composition. scirp.orgmdpi.com

| Spectroscopic Technique | Information Gained | Key Observables | Reference |

| Infrared (IR) Spectroscopy | Ligand coordination sites | Shifts in ν(C=N), ν(C=O), B-H stretching frequencies | olemiss.edusciensage.info |

| UV-Visible Spectroscopy | Electronic structure and geometry | d-d transitions, charge transfer bands | sciensage.infoscirp.org |

| NMR Spectroscopy | Solution structure of diamagnetic complexes | Chemical shift changes upon coordination | mdpi.com |

| Mass Spectrometry | Molecular weight and composition | Molecular ion peaks | scirp.orgmdpi.com |

Structural Elucidation of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. dnu.dp.uamdpi.com This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.net

X-ray crystallographic studies of transition metal complexes with this compound-based ligands have confirmed the various coordination modes and geometries predicted by spectroscopic methods. dnu.dp.uaresearchgate.net For example, the crystal structure of a trinuclear copper(II) complex with a 4-bromo-3,5-dimethylpyrazole ligand revealed a six-membered ring where the copper atoms are bridged by bromide ions, the pyrazole ligand, and a hydroxo group. dnu.dp.ua In another example, the structure of a mononuclear copper(II) complex showed a trigonal-bipyramidal geometry. dnu.dp.ua

The detailed structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these coordination compounds and for the rational design of new materials with specific functionalities. worktribe.com

Potential Applications in Catalysis and Materials Science

The versatile coordination chemistry and tunable electronic properties of this compound-based complexes make them promising candidates for applications in catalysis and materials science.

In the realm of catalysis , these complexes have been explored as catalysts for a variety of organic transformations. The ability to modify the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity. beilstein-journals.orgrsc.org For instance, copper complexes with N-heterocyclic carbene ligands derived from pyrazole precursors have shown high efficiency in click reactions and hydrosilylation of carbonyl compounds. beilstein-journals.org Ruthenium and iridium complexes are known for their use in visible light photoredox catalysis, enabling unique and valuable catalytic processes. nih.gov

In materials science , pyrazole-based coordination polymers and metal-organic frameworks (MOFs) have attracted significant interest. rsc.orgmdpi.com These materials can exhibit interesting properties such as luminescence, porosity, and thermal stability. For example, a zinc(II) coordination polymer based on a tripodal pyrazole ligand has been shown to be highly stable and capable of selectively detecting certain metal ions through luminescence quenching. rsc.org The modular nature of these materials, where the properties can be tuned by changing the metal ion or the organic ligand, makes them attractive for applications in sensing, gas storage, and separation. mdpi.com

Biological and Medicinal Chemistry of 3,5 Diacetylpyrazole Derivatives

Evaluation of Pharmacological Activities

Derivatives of the pyrazole (B372694) scaffold have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. Researchers have synthesized and evaluated numerous analogues, demonstrating their potential in treating a variety of conditions. These activities stem from the versatile chemical nature of the pyrazole ring, which allows for modifications that can fine-tune its biological effects.

Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory capabilities, most notably exemplified by the selective COX-2 inhibitor, celecoxib. ijpsjournal.com The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.com

Research has shown that the substitution pattern on the pyrazole ring significantly influences its anti-inflammatory potency. For instance, a series of 3,5-dimethyl pyrazole derivatives of various aryl alkanoic acids were synthesized and evaluated for their anti-inflammatory effects. Compounds derived from diclofenac, ibuprofen, and flurbiprofen demonstrated significant activity, with some showing up to 86.47% inhibition in carrageenan-induced paw edema models. niscpr.res.in It was observed that 3,5-dimethyl pyrazole derivatives were generally more active than their 3-methyl pyrazol-5-one counterparts, suggesting the importance of the substituent at the 5th position. niscpr.res.in

Other studies have explored different structural modifications. A series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent in vitro anti-inflammatory effects, with one compound exhibiting 93.80% inhibition, which was superior to the standard drug diclofenac sodium. mdpi.com Similarly, pyrazoline derivatives have also been identified as potent anti-inflammatory agents, with some lipophilic compounds showing higher activity than the reference drug indomethacin in inhibiting paw edema. mdpi.com The mechanism for some of these derivatives involves not just COX inhibition but also the modulation of inflammatory cytokines like TNF-α and interleukins. ijpsjournal.com

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3,5-Dimethyl pyrazole derivative of Diclofenac (3a) | Carrageenan-induced paw edema | 86.47% inhibition | niscpr.res.in |

| 3,5-Dimethyl pyrazole derivative of Ibuprofen (3b) | Carrageenan-induced paw edema | 79.48% inhibition | niscpr.res.in |

| 1,3,4,5-tetrasubstituted pyrazole (117a) | In vitro anti-inflammatory assay | 93.80% inhibition | mdpi.com |

| Pyrazoline derivative (2d) | Carrageenan-induced paw edema inhibition | More potent than indomethacin | mdpi.com |

| Pyrazoline derivative (2g) | Lipoxygenase inhibition | IC50 = 80 µM | mdpi.com |

Antimicrobial and Antibacterial Activities

The pyrazole nucleus is a constituent of many compounds exhibiting a broad spectrum of antimicrobial and antibacterial activities. nih.gov Modifications to the pyrazole ring system have led to the development of derivatives with significant potency against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

For example, a series of novel pyrazole derivatives were synthesized and tested against several microorganisms. orientjchem.org Some compounds showed moderate activity, while others were inactive. orientjchem.org In another study, hydrazones derived from pyrazole-1-carbothiohydrazide displayed remarkable antibacterial and antifungal activities, with one compound showing minimum inhibitory concentration (MIC) values lower than the standard drugs chloramphenicol and clotrimazole. nih.gov

The introduction of other heterocyclic moieties, such as thiazole, to the pyrazole scaffold has been shown to enhance antimicrobial power. orientjchem.orgmdpi.com Thiazolo-pyrazole derivatives have been reported as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL. nih.gov Similarly, 3,5-diaryl-4,5-dihydropyrazole derivatives have been investigated, with some compounds showing moderate activity specifically against Gram-positive bacteria. orientjchem.org The antimicrobial efficacy is often linked to the specific substituents on the pyrazole and associated rings.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria & Fungi | 62.5–125 µg/mL (Antibacterial), 2.9–7.8 µg/mL (Antifungal) | nih.gov |

| Tethered thiazolo-pyrazole derivative (17) | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL | nih.gov |

| Pyrazole derivative (3) | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| Pyrazoline derivative (9) | S. aureus, S. epidermidis, E. faecalis | 4 µg/mL | nih.gov |

Antioxidant Properties

Several pyrazole and pyrazoline derivatives have been identified as potent antioxidant agents. nih.govjrmds.in Their mechanism of action often involves scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, nitric oxide, and superoxide radicals. nih.gov This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

In one study, a series of novel pyrazole hybrids were synthesized and screened for their in vitro antioxidant activity. nih.gov Several compounds, including pyrazolines and isoxazolines, demonstrated excellent radical scavenging activity compared to the standard ascorbic acid. nih.gov Further in vivo studies confirmed their potential by measuring effects on catalase (CAT) activity, glutathione (GSH) levels, and malondialdehyde (MDA) levels in rat livers. nih.gov Another investigation into pyrazolone derivatives found that several compounds effectively inhibited lipid peroxidation, a key marker of oxidative stress. nih.gov

The antioxidant capacity of these compounds is often enhanced by the presence of specific functional groups. For instance, pyrazole benzimidazolone derivatives have shown remarkable efficacy in total antioxidant capacity (TAC) and ferric reducing antioxidant power (FRAP) assays, with some compounds exhibiting higher activity than reference standards. mdpi.com

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole benzimidazolone derivative (5c) | Total Antioxidant Capacity (TAC) | 14.00 ± 0.14 µM | mdpi.com |

| Pyrazole benzimidazolone derivative (6b) | Total Antioxidant Capacity (TAC) | 12.47 ± 0.02 µM | mdpi.com |

| Pyrazole benzimidazolone derivative (6c) | Total Antioxidant Capacity (TAC) | 12.82 ± 0.10 µM | mdpi.com |

| Pyrazole benzimidazolone derivative (6c) | Ferric Reducing Antioxidant Power (FRAP) | 68.97 ± 0.26 µM | mdpi.com |

Anti-diabetic Activity

Pyrazole-containing compounds have emerged as promising candidates for the management of diabetes mellitus. innspub.net Their mechanisms of action are diverse, including the inhibition of enzymes like α-amylase, which is involved in carbohydrate digestion, and acting as agonists at peroxisome proliferator-activated receptors (PPARs). tandfonline.comeurekaselect.com

Several studies have focused on designing pyrazole derivatives as hypoglycemic agents. One approach involved designing pyrazole-3-one compounds based on docking studies with PPARgamma, a key target in diabetes therapy. nih.gov A sulphonamide derivative from this series was identified as the most potent compound in vivo. nih.gov Other research has identified 1-substituted 3,5-dimethylpyrazoles containing carbonylphenylurea and carbamoylbenzenesulfonylurea moieties as possessing potent hypoglycemic activity. nih.gov

The inhibition of α-amylase is another therapeutic strategy, and various pyrazole-based inhibitors have been developed. tandfonline.com Pyrazoline derivatives have also shown potential anti-diabetic properties, which are often linked to their anti-inflammatory and antioxidant characteristics, as these processes are involved in the pathology of diabetes. innspub.net

Anti-Alzheimer Activity and Cholinesterase Inhibition

In the search for treatments for Alzheimer's disease, the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic target. Pyrazole and pyrazoline derivatives have been investigated as potential inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.govacs.org

A series of N-substituted pyrazole-derived α-aminophosphonates were designed and synthesized, with several compounds proving to be more potent AChE inhibitors than the standard drugs tacrine and galantamine, exhibiting IC50 values in the nanomolar range (e.g., 0.055 µM and 0.017 µM). nih.gov Another study focused on 2-pyrazoline derivatives, identifying compounds with marked AChE inhibition, with the most potent having an IC50 value of 0.040 µM. acs.org The inhibitory potency was found to be dependent on the substituents on the phenyl moiety attached to the pyrazoline ring. acs.org

Some of these compounds show selectivity for AChE over BuChE. acs.org For instance, certain thiazolyl-pyrazoline derivatives were found to be more effective against AChE, with the presence of a naphthalene ring enhancing this inhibitory activity. researchgate.net

Table 4: Cholinesterase Inhibition by Selected Pyrazole Derivatives

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| α-aminophosphonate (4ah) | AChE | 0.055 ± 0.143 µM | nih.gov |

| α-aminophosphonate (4bh) | AChE | 0.017 ± 0.02 µM | nih.gov |

| 2-Pyrazoline derivative (2l) | AChE | 0.040 µM | acs.org |

| 2-Pyrazoline derivative (2j) | AChE | 0.062 µM | acs.org |

| 2-Pyrazoline derivative (2a) | AChE | 0.107 µM | acs.org |

Anticancer and Antitumor Activity

The pyrazole scaffold is a key feature in many compounds developed as anticancer agents. mdpi.com These derivatives have shown cytotoxic activity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A-549), liver (HepG2), and colon (HCT116) cancers. mdpi.comresearchgate.net

The anticancer mechanisms of pyrazole derivatives are varied and often involve the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.com For example, certain indole derivatives linked to a pyrazole moiety displayed potent inhibition of CDK2 and induced apoptosis in cancer cells. mdpi.com Another pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor, showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM, a value significantly better than the standard drug doxorubicin. mdpi.com

Other derivatives function as topoisomerase II inhibitors or dual inhibitors of EGFR and VEGFR-2, showcasing the versatility of the pyrazole core in designing multi-targeted anticancer drugs. mdpi.com The substitution pattern plays a critical role; for instance, in a series of diphenyl pyrazole–chalcone (B49325) derivatives, compounds with a chloro group substituent showed significant and selective anticancer activity. nih.gov

Table 5: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Mechanism/Target | Reference |

|---|---|---|---|---|

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 µM | PI3 kinase inhibitor | mdpi.com |

| Indole-pyrazole derivative (33) | Multiple | <23.7 µM | CDK2 inhibitor (IC50 = 0.074 µM) | mdpi.com |

| Indole-pyrazole derivative (34) | Multiple | <23.7 µM | CDK2 inhibitor (IC50 = 0.095 µM) | mdpi.com |

| Fused pyrazole derivative (50) | HepG2 (Liver) | 0.71 µM | Dual EGFR/VEGFR-2 inhibitor | mdpi.com |

| Diphenyl pyrazole–chalcone (6b) | HNO-97 (Head and Neck) | 10 µM | Cytotoxic | nih.gov |

| Chloro methyl substituted pyrazole oxime (CF-6) | A-549 (Lung) | 12.5 µM | Cytotoxic | proquest.com |

Other Bioactive Potentials (e.g., Anti-arthritic, CYP121A1 Inhibition)

Derivatives of the pyrazole scaffold, a class to which 3,5-diacetylpyrazole belongs, have demonstrated a range of bioactive potentials beyond their most well-known anti-inflammatory applications. These include promising activities as anti-arthritic agents and as inhibitors of specific microbial enzymes like CYP121A1.

Anti-arthritic Potential: The anti-arthritic activity of pyrazole derivatives is strongly linked to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net In animal models of collagen-induced arthritis, which mimic human rheumatoid arthritis, certain pyrazole derivatives have been shown to significantly improve arthritic scores, reduce synovial inflammation, and downregulate the expression of inflammatory genes such as COX-2, various interleukins (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting COX-2 at sites of inflammation, these compounds suppress the production of prostaglandins, which are key mediators of pain and swelling in arthritic joints. nih.gov For instance, pyrazole derivatives M1E and M1G significantly improved the pathological features of synovitis in a mouse model. nih.gov This targeted action helps to alleviate the symptoms of arthritis, including joint damage and inflammation. nih.gov

CYP121A1 Inhibition: Cytochrome P450 121A1 (CYP121A1) is an essential enzyme for the viability of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This has made it a key target for the development of new anti-tubercular drugs. Diarylpyrazole derivatives have been synthesized and evaluated as inhibitors of CYP121A1. nih.govresearchgate.net These compounds are designed to interact with the enzyme's active site. nih.govacs.org Studies have shown that imidazole and 1,2,4-triazole diarylpyrazole derivatives exhibit significant antimycobacterial activity, with some compounds showing potent inhibition of M. tuberculosis growth. nih.govnih.gov For example, biarylpyrazole imidazole derivatives with isobutyl and tert-butyl substitutions have shown optimal activity with a Minimum Inhibitory Concentration (MIC) of 1.562 μg/mL. researchgate.net The binding affinity of these pyrazole derivatives to CYP121A1 has been confirmed through spectroscopic and computational studies, highlighting their potential as leads for novel anti-tuberculosis therapies. nih.govacs.org

Table 1: Bioactivity of selected pyrazole derivatives against M. tuberculosis and its CYP121A1 enzyme. Data sourced from multiple studies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological efficacy of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents by identifying the chemical features that govern their activity. nih.gov

SAR studies have revealed that the type and position of substituents on the pyrazole core and its associated phenyl rings are critical for bioactivity. nih.gov

For COX-2 Inhibition: In the context of diarylpyrazole COX-2 inhibitors, a key structural feature is a methanesulfonyl (SO₂Me) or sulfonamido (SO₂NH₂) group on one of the phenyl rings. nih.gov The position of this group is crucial; para-substitution is generally optimal for potent and selective COX-2 inhibition. brieflands.com The nature of the substituent on the second phenyl ring also modulates activity and selectivity. For example, a para-hydroxyl (-OH) group on the C-2 phenyl ring can lead to a highly potent and selective inhibitor. brieflands.com

For CYP121A1 Inhibition: In the development of pyrazole-based CYP121A1 inhibitors, modifications to the aryl rings and the linker connecting the pyrazole to an azole moiety significantly affect efficacy. nih.govhud.ac.uk For instance, imidazole derivatives were generally more effective at inhibiting M. tuberculosis growth than their triazole counterparts. nih.gov Within the imidazole series, longer or branched-chain alkoxy substitutions on one aryl ring improved activity. nih.gov Furthermore, the presence of a chloroaryl group often resulted in tighter binding to the enzyme compared to a fluoroaryl group. nih.gov However, extending the linker between the pyrazole and the heme-binding azole group led to a loss of antimycobacterial activity. acs.orghud.ac.uk

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. tandfonline.comnih.gov

For COX-2 Inhibitors: The widely accepted pharmacophore for selective COX-2 inhibitors based on a diarylheterocycle scaffold (like pyrazole) consists of three key components:

A central heterocyclic ring (the pyrazole core).

Two adjacent aromatic rings (diaryl substitution).

A specific substituent, typically a SO₂NH₂ or SO₂Me group, located on one of the aryl rings. This group is critical for selectivity as it can access a secondary, hydrophobic side pocket present in the COX-2 active site but absent in COX-1. nih.gov

For CYP121A1 Inhibitors: The pharmacophore for pyrazole-based CYP121A1 inhibitors involves a "Y-shaped" structure. nih.gov This includes a hydrophobic biaryl pyrazole moiety that fits within the enzyme's hydrophobic pocket and an azole group (imidazole or triazole) that interacts with the heme iron, often indirectly through water molecules. nih.govacs.org Key binding interactions occur with specific amino acid residues such as Thr77, Val78, and Arg386. hud.ac.uk

Mechanistic Insights into Biological Action (e.g., COX Selectivity)

The primary anti-inflammatory mechanism of many bioactive pyrazole derivatives is the selective inhibition of the COX-2 enzyme. nih.govijpsjournal.com This selectivity is based on distinct structural differences between the active sites of the two COX isoforms, COX-1 and COX-2. brieflands.com

The active site of COX-1 is a narrow, hydrophobic channel. In contrast, the COX-2 active site is approximately 25% larger and possesses a hydrophilic side pocket. brieflands.com This difference is mainly due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. brieflands.com

Diarylheterocyclic inhibitors, including many pyrazole-based compounds like celecoxib, are designed to exploit this structural difference. nih.gov The characteristic sulfonamide or methylsulfonyl substituent on one of the aryl rings of these inhibitors is too bulky to fit into the constricted COX-1 active site. However, it can readily project into the side pocket of the COX-2 active site. nih.gov This interaction allows the inhibitor to bind tightly and with high affinity to COX-2, leading to a time-dependent, pseudo-irreversible inhibition. nih.gov The inability of these molecules to effectively bind to COX-1 is the basis for their isoform selectivity. This selective inhibition of COX-2 reduces the production of prostaglandins involved in inflammation and pain, while sparing the protective functions of COX-1 in the gastrointestinal tract and platelets. brieflands.comnus.edu.sg

Computational and Chemoinformatic Approaches in 3,5 Diacetylpyrazole Research

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling encompasses a range of computational techniques used to build, display, manipulate, and analyze molecular structures. srmist.edu.in For pyrazole (B372694) derivatives, a significant focus of these studies is molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govdergipark.org.tr These simulations are crucial for understanding how compounds like 3,5-diacetylpyrazole might interact with biological targets, such as enzymes or receptors, at the atomic level. nih.gov

Docking studies have been successfully applied to various pyrazole-containing compounds to elucidate their binding modes with targets like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and acetylcholinesterase. dergipark.org.trnih.govmdpi.com The results from these studies provide insights into the key amino acid residues involved in the interaction and the types of forces that stabilize the ligand-protein complex, which is fundamental for designing more potent and selective inhibitors. nih.govmdpi.com

The interaction between a ligand, such as a this compound derivative, and its protein target is governed by a variety of non-covalent forces. Molecular docking simulations help to identify and characterize these interactions, which are critical for molecular recognition and binding. Three primary models have been proposed to describe these mechanisms: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov

Docking studies on pyrazole derivatives frequently reveal the importance of specific interactions in stabilizing the complex:

Hydrogen Bonds: These are crucial for affinity and specificity. For instance, studies on pyrazolone-based ligands targeting the NF-κB signaling pathway have identified key hydrogen bonding interactions that anchor the ligand in the active site. nih.gov

Hydrophobic Interactions: These interactions, driven by the tendency of non-polar groups to associate in an aqueous environment, play a significant role in protein structure and ligand binding. mdpi.com Docking results for pyrazole derivatives often show hydrophobic parts of the molecule fitting into non-polar pockets of the target protein. dergipark.org.tr

Electrostatic Interactions: These include interactions between charged groups (salt bridges) and other polar interactions. The electrostatic potential of the ligand and the receptor site must be complementary for strong binding. mdpi.com

Arene-Stacked (π-π) Interactions: These occur between aromatic rings, such as the pyrazole ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the protein's active site. mdpi.com

Table 1: Examples of Key Interactions Identified in Docking Studies of Pyrazole Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg513, Tyr385 | Hydrogen Bond, π-π Stacking | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Met793, Asp855 | Hydrogen Bond, Hydrophobic | dergipark.org.tr |

| Acetylcholinesterase (AChE) | Tyr334, Trp84 | π-π Stacking, Hydrogen Bond | nih.gov |

| NF-κB | Specific residues not named | Hydrogen Bond | nih.gov |

A primary goal of molecular docking and other computational methods is to predict the binding affinity between a ligand and its target protein. ijpsonline.com Binding affinity is a measure of the strength of the interaction, often expressed as an inhibition constant (Ki), a dissociation constant (Kd), or an IC50 value. Computationally, this is typically estimated through scoring functions that calculate a "docking score" or binding energy. mdpi.com This score is a numerical value that ranks different binding poses and, ideally, correlates with the experimentally measured binding affinity. dergipark.org.tr

The prediction of binding affinity is a regression-based task, aiming to determine a continuous value representing the strength of the drug-target interaction. nih.govarxiv.org This is more informative than simple binary classification (interacts/does not interact) as it allows for the ranking of potential drug candidates. nih.gov Machine learning and deep learning models are increasingly used to improve the accuracy of these predictions, leveraging large datasets of known drug-target affinities. nih.govarxiv.org For pyrazole derivatives, docking studies have successfully ranked compounds based on their predicted binding energies, with results often aligning well with experimental biological evaluations. dergipark.org.trmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. srmist.edu.in The fundamental principle is that variations in the structural or chemical properties of a molecule lead to changes in its biological activity. ijpsonline.com For derivatives of the pyrazole scaffold, 3D-QSAR methods are particularly valuable as they consider the three-dimensional nature of molecules and their interactions. mdpi.com

These studies are essential for understanding which molecular properties (e.g., steric, electronic, hydrophobic) are critical for biological activity. By generating a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. researchgate.netmdpi.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that explains the structure-activity relationships of a set of ligands by correlating their biological activities with their 3D steric and electrostatic properties. ijpsonline.comnih.gov In a CoMFA study, molecules are aligned in 3D space, and their surrounding steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields are calculated at various points on a grid. researchgate.netnih.gov The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). ijpsonline.comresearchgate.net